3-Chloro-5-fluorophenylacetic acid
Overview
Description
3-Chloro-5-fluorophenylacetic acid (CFPA) is an organic compound that is used in various scientific research applications. It is a halogenated derivative of phenylacetic acid, which is an important metabolite in the human body. CFPA has been used as a reagent in organic synthesis, as a pharmaceutical intermediate, and as a starting material for the preparation of various compounds. It is also a useful tool in biological research, as its properties allow for the study of metabolic pathways and the development of new drugs.
Scientific Research Applications
Comparative Reactivity and Acidity
A comparative DFT study on the reactivity, acidity, and vibrational spectra of halogen substituted phenylacetic acids, including 3-Chloro-5-fluorophenylacetic acid, highlighted their structural properties and calculated reactivity using descriptors such as Fukui functions, local softness, and electrophilicity. The study provides insights into the acidity and vibrational spectra, comparing experimental FTIR data and theoretical predictions for fluoro-substituted molecules (Srivastava et al., 2015).
Drug-like Screening Library Development
Utilizing a natural product scaffold, 3-Chloro-4-hydroxyphenylacetic acid, a unique drug-like screening library was generated. This involved converting the scaffold to methyl (3-chloro-4-hydroxyphenyl)acetate and then reacting with primary amines. Although the library showed no significant activity against certain cancer cell lines and parasites at 10 μM, this work contributes to the field of medicinal chemistry by providing a foundation for further drug discovery efforts (Kumar et al., 2015).
Fluorescence Applications
A genetically encoded fluorescent amino acid study demonstrated the biosynthetic incorporation of a fluorophore into proteins at defined sites, offering a powerful tool for studying protein structure and dynamics. This approach is significant for biological research, providing a method to monitor protein unfolding and interactions in vivo and in vitro, and could potentially be applied to compounds related to 3-Chloro-5-fluorophenylacetic acid for similar biochemical studies (Summerer et al., 2006).
Photophysical and Sensory Applications
Research into water-soluble cruciform fluorophores carrying aniline- N, N-bisacetic acid among others, synthesized through a Horner reaction and Sonogashira coupling, revealed their photophysical properties and sensitivity towards metal cations. Such studies are essential for developing new materials for sensing and imaging applications, demonstrating how structural modifications can influence sensory properties (Tolosa et al., 2008).
Enantioselective Synthesis
The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrated high enantioselectivity, indicating the potential of biocatalysis in producing chiral intermediates for pharmaceutical applications. This research showcases the application of microbial reductases in the enantioselective synthesis of compounds, which could be extended to derivatives of 3-Chloro-5-fluorophenylacetic acid for the synthesis of antidepressants and other drugs (Choi et al., 2010).
properties
IUPAC Name |
2-(3-chloro-5-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-6-1-5(3-8(11)12)2-7(10)4-6/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLQMGYDUPLXHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370527 | |
Record name | 3-Chloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorophenylacetic acid | |
CAS RN |
202001-00-1 | |
Record name | 3-Chloro-5-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Chloro-5-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.